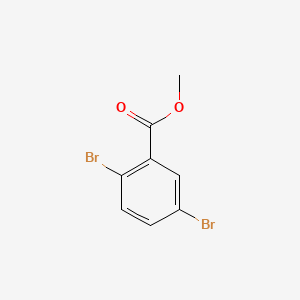

Methyl 2,5-dibromobenzoate

Description

Overview of Halogenated Aromatic Esters in Contemporary Organic Synthesis

Among the various classes of substituted benzoate (B1203000) esters, halogenated aromatic esters have emerged as particularly powerful tools in contemporary organic synthesis. The presence of one or more halogen atoms on the aromatic ring provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capability has revolutionized the way chemists approach the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. researchgate.netthieme-connect.com The specific halogen atom (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring dictate the ester's reactivity, with aryl bromides often offering a good balance of reactivity and stability.

Significance of Methyl 2,5-Dibromobenzoate within Aryl Bromide Chemistry

Within the realm of halogenated aromatic esters, this compound holds a position of considerable significance. This compound, with its two bromine atoms situated at the ortho and para positions relative to the methyl ester group, is a versatile and highly valuable building block in aryl bromide chemistry. The differential reactivity of the two bromine atoms, influenced by both electronic and steric factors, allows for selective and sequential functionalization. This feature is particularly advantageous in the synthesis of complex, unsymmetrically substituted aromatic compounds.

This compound serves as a key precursor in the synthesis of a variety of organic molecules. For instance, it has been utilized in the preparation of terphenyl derivatives, which are structural motifs found in a number of pharmacologically active natural products. researchgate.net The ability to selectively react one bromine atom while leaving the other intact for subsequent transformations is a powerful strategy in multi-step syntheses.

The compound's utility extends to the synthesis of polymeric materials. It can undergo nickel-catalyzed polymerization to form soluble polyphenylenes, a class of polymers with interesting electronic and optical properties. chemicalbook.comchemicalbook.com This highlights the role of this compound in the development of new materials with potential applications in electronics and photonics.

The primary methods for the preparation of this compound involve the esterification of 2,5-dibromobenzoic acid or the direct bromination of methyl benzoate. The esterification route is often favored for its simplicity and high yields.

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H6Br2O2 chemicalbook.com |

| Molecular Weight | 293.94 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Number | 57381-43-8 chemicalbook.com |

| Melting Point | 48-51 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 291.3 °C (Predicted) chemicalbook.com |

| Solubility | Slightly soluble in water chemicalbook.comchemicalbook.comechemi.com |

The strategic placement of the two bromine atoms on the benzene (B151609) ring of this compound provides chemists with a versatile platform for the construction of complex molecular architectures, solidifying its importance as a key intermediate in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCUIRIGTNHLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339206 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-43-8 | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Transformation Studies of Methyl 2,5 Dibromobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the selective functionalization of aryl halides like methyl 2,5-dibromobenzoate. Palladium and nickel catalysts, in particular, enable a range of transformations from aryl-aryl bond formation to polymerization.

Palladium(0)-Catalyzed Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

The Palladium(0)-catalyzed Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis for constructing aryl-aryl bonds. While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous dibrominated aromatic compounds, such as 2,5-dibromo-3-alkylthiophenes, provides a strong model for its expected behavior. The reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product.

The reaction conditions typically involve a Pd(0) catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or K₂CO₃), and a suitable solvent system like aqueous dioxane or toluene. The presence of two bromine atoms on the this compound ring allows for either mono- or diarylation, which can be controlled by the stoichiometry of the boronic acid coupling partner.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Dibromoarenes (Data extrapolated from analogous thiophene (B33073) systems)

| Entry | Coupling Partner | Molar Ratio (Aryl Halide:Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |

| 1 | Phenylboronic acid | 1:1.1 | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Mono-arylated product |

| 2 | Phenylboronic acid | 1:2.5 | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Di-arylated product |

Nickel(0)-Catalyzed Polymerization to Form Soluble Polyphenylenes

This compound is a known monomer for the synthesis of soluble polyphenylenes through Nickel(0)-catalyzed polymerization. sigmaaldrich.com This type of reaction, often referred to as Yamamoto polymerization, involves the dehalogenative coupling of aryl dihalides using a stoichiometric or catalytic amount of a Ni(0) complex, which is typically generated in situ.

The mechanism proceeds via the oxidative addition of the aryl halide to a Ni(0) species to form an arylnickel(II) intermediate. Subsequent coupling steps lead to the formation of long polymer chains. The presence of the methyl ester group on the phenylene repeating unit enhances the solubility of the resulting polymer, a significant advantage for material processing and characterization.

The reaction is typically carried out in an anhydrous, polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a Ni(0) complex, often prepared from NiCl₂ with a reducing agent like zinc metal, and ligands such as 2,2'-bipyridine (B1663995) or triphenylphosphine.

Site-Selective Reactivity in Polyhalogenated Substrates

A significant challenge in the functionalization of polyhalogenated substrates is achieving site-selectivity. For this compound, the two bromine atoms are in electronically distinct environments, ortho and meta to the electron-withdrawing methyl ester group. This intrinsic difference can be exploited to achieve selective monofunctionalization.

Recent research has demonstrated that catalyst-control can be a powerful strategy for directing reactivity. In a study on the Negishi cross-coupling of alkyl 2,5-dihalobenzoates with organotitanium reagents, the preferred site of reaction could be switched by simply changing the palladium catalyst system. uni-konstanz.de

Using a catalyst system of PdCl₂(PCy₃)₂/P(p-MeOPh)₃ , the cross-coupling reaction occurs selectively at the C2-position (ortho to the ester).

Conversely, switching the catalyst to Pd(OAc)₂ with the ligand L9 (a specific phosphine (B1218219) ligand) directs the reaction to the C5-position (meta to the ester). uni-konstanz.de

This catalyst-controlled selectivity is attributed to the different electronic and steric properties of the palladium complexes, which preferentially undergo oxidative addition at one of the C-Br bonds. This method allows for the programmed synthesis of specific isomers, greatly enhancing the synthetic utility of this compound.

Table 2: Catalyst-Controlled Site-Selective Coupling of Alkyl 2,5-Dihalobenzoates

| Substrate | Catalyst System | Major Product Site |

| Alkyl 2,5-dihalobenzoate | PdCl₂(PCy₃)₂/P(p-MeOPh)₃ | C2-position |

| Alkyl 2,5-dihalobenzoate | Pd(OAc)₂/L9 | C5-position |

Nucleophilic Aromatic Substitution (SNAr) Investigations

The electron-withdrawing nature of the methyl ester group, combined with the presence of two bromine atoms, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr).

Cyanation via SNAr with Copper(I) Cyanide

The direct displacement of an aryl halide with a cyanide nucleophile is a fundamental transformation for the synthesis of aryl nitriles. The reaction of aryl halides with copper(I) cyanide is known as the Rosenmund-von Braun reaction. acs.orgresearchgate.net This transformation is particularly effective for aryl bromides and iodides and typically requires high temperatures (150-250 °C) in polar, high-boiling solvents like DMF, pyridine, or nitrobenzene. researchgate.net

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a transient Cu(III) intermediate. researchgate.net This is followed by reductive elimination to yield the aryl nitrile and regenerate the active copper catalyst. For this compound, this reaction would provide a pathway to methyl 2-bromo-5-cyanobenzoate or methyl 2-cyano-5-bromobenzoate, depending on the relative reactivity of the two bromine atoms under these conditions. Recent modifications, such as the use of L-proline as an additive, have been shown to promote the Rosenmund-von Braun reaction at significantly lower temperatures (80–120 °C), enhancing its functional group compatibility. mdpi.com

Mechanistic Insights into Transition-Metal Free Cyanation

While often facilitated by transition metals, the cyanation of sufficiently activated aryl halides can also proceed via a transition-metal-free SNAr mechanism. This pathway involves a two-step addition-elimination sequence. researchgate.net

Addition: A potent nucleophile, such as the cyanide ion (CN⁻), attacks the carbon atom bearing a leaving group (a bromine atom in this case). This attack is favored at positions ortho or para to strong electron-withdrawing groups. In this compound, the methyl ester group provides activation. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide ion, Br⁻), resulting in the substituted product.

Derivatization and Functionalization Strategies

The presence of two bromine atoms and a methyl ester group on the aromatic ring of this compound offers a versatile platform for a wide range of chemical transformations. These functional groups allow for selective derivatization and the strategic construction of more complex molecular architectures. Advanced studies have focused on leveraging this reactivity to synthesize key intermediates and novel heterocyclic systems through controlled chemical reactions.

Formation of Dicyanobenzoate Derivatives

The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis, as the nitrile group serves as a versatile precursor to amines, carboxylic acids, amides, and various heterocycles. google.comorganic-chemistry.org The dibromo-substitution of this compound allows for its conversion into dicyanobenzoate derivatives through transition metal-catalyzed cyanation reactions.

Palladium-catalyzed cyanation is a widely employed method for this transformation. These reactions typically involve a palladium catalyst, a cyanide source, a ligand, and a suitable solvent. A variety of cyanide sources can be utilized, including alkali metal cyanides (NaCN, KCN) and metal cyanides like zinc cyanide (Zn(CN)₂). google.com An alternative, less toxic cyanide source that has gained traction is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orggoogle.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst.

For this compound, the double cyanation would lead to the formation of Methyl 2,5-dicyanobenzoate. The reaction conditions can be optimized to achieve high yields, with factors such as the choice of catalyst, ligand, temperature, and solvent playing a crucial role.

| Entry | Catalyst / Ligand | Cyanide Source | Solvent | Temperature (°C) | Product |

| 1 | Pd(OAc)₂ / PPh₃ | Zn(CN)₂ | DMF | 120 | Methyl 2,5-dicyanobenzoate |

| 2 | Pd₂(dba)₃ / dppf | KCN | Toluene | 110 | Methyl 2,5-dicyanobenzoate |

| 3 | Pd/C | NaCN | NMP | 150 | Methyl 2,5-dicyanobenzoate |

| 4 | PdCl₂(dppf) | K₄[Fe(CN)₆] | DMAc | 140 | Methyl 2,5-dicyanobenzoate |

Table 1: Representative Conditions for the Palladium-Catalyzed Cyanation of this compound.

Synthesis of Aminomethylisoindolin-1-one Scaffolds

The dicyanobenzoate derivative obtained from this compound is a key intermediate for the synthesis of more complex heterocyclic structures, such as aminomethylisoindolin-1-one scaffolds. These scaffolds are important components of various biologically active molecules. The synthetic route involves the complete reduction of both aromatic cyano groups. researchgate.net

The synthesis of 6-(aminomethyl)isoindolin-1-one (B597339) from Methyl 2,5-dicyanobenzoate illustrates this strategy. The process involves a robust hydrogenation reaction that reduces the two nitrile functionalities to aminomethyl groups. This transformation is typically carried out using a catalyst such as Raney Nickel or a palladium catalyst under a hydrogen atmosphere. The newly formed aminomethyl group at the C2 position can then undergo an intramolecular cyclization with the methyl ester at the C1 position, leading to the formation of the isoindolin-1-one (B1195906) ring system. This concise route efficiently constructs the bicyclic scaffold. researchgate.net

Reaction Pathway:

Starting Material: Methyl 2,5-dicyanobenzoate

Reduction: Catalytic hydrogenation of the two nitrile groups (-CN) to form aminomethyl (-CH₂NH₂) groups.

Intramolecular Cyclization: Spontaneous or catalyzed reaction between the aminomethyl group at the C2 position and the methyl ester at the C1 position.

Product: 6-(Aminomethyl)isoindolin-1-one.

This method provides an efficient pathway to valuable isoindolin-1-one intermediates, emphasizing high atom economy and operational simplicity. researchgate.net

Reactions Leading to Other Complex Heterocycles

The reactivity of the two C-Br bonds in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules and heterocycles. mdpi.com By carefully selecting catalysts, ligands, and reaction conditions, chemists can achieve selective mono- or di-substitution of the bromine atoms. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with arylboronic acids allows for the formation of C(sp²)-C(sp²) bonds. Sequential or one-pot double Suzuki couplings can be used to synthesize substituted terphenyl derivatives. By tuning the catalytic system, selective coupling at either the C2 or C5 position can be achieved, influenced by steric and electronic factors. researchgate.netnih.gov

Direct (Het)arylation: This method involves the coupling of this compound with (hetero)arenes through C-H activation. This strategy avoids the pre-functionalization of the coupling partner, offering a more atom-economical route to biaryl and heterobiaryl compounds. nih.gov

Buchwald-Hartwig Amination: The palladium-catalyzed reaction with amines allows for the introduction of nitrogen-based functional groups, leading to the synthesis of substituted anilines which can be precursors for nitrogen-containing heterocycles like benzodiazepines. mdpi.com

The sequential application of different cross-coupling reactions provides a powerful tool for building complex, unsymmetrical molecules. For instance, a Suzuki coupling could be performed at one bromine position, followed by a Buchwald-Hartwig amination at the other, leading to highly functionalized and diverse molecular scaffolds. These substituted intermediates can then undergo further intramolecular cyclization reactions to form a variety of fused heterocyclic systems, such as benzofurans or indoles, depending on the nature of the coupled substituents. sciepub.comnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | Substituted Biphenyls/Terphenyls |

| Direct Arylation | Thiophene | Pd(OAc)₂ / PivOK | Thienyl-substituted Benzoates |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | N-Aryl Aniline Derivatives |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted Benzoates |

Table 2: Versatility of this compound in Palladium-Catalyzed Cross-Coupling Reactions.

Crystallographic and Supramolecular Investigations

Intermolecular Interactions and Crystal Packing Motifs

π–π Stacking and Aromatic InteractionsAromatic rings in crystal structures frequently engage in π–π stacking. An analysis of these interactions would require information on parameters such as the centroid-to-centroid distance and the slip angle between adjacent aromatic rings, which is not available for methyl 2,5-dibromobenzoate.

Due to the absence of the necessary experimental data, it is not possible to generate the requested detailed and scientifically accurate article. Further experimental research involving the single-crystal X-ray diffraction of this compound would be required to provide the information needed to populate the outlined sections.

Polymorphism and Crystallization Behavior

The solid-state characteristics of a compound, including its crystalline form and the dynamics of its formation, are fundamental to its physical and chemical properties.

Investigation of Different Crystalline Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a subject of intense study in materials science and pharmaceuticals. However, based on available scientific literature, specific investigations into the polymorphic modifications of this compound have not been extensively reported. While many organic molecules, particularly those with functional groups that can participate in various intermolecular interactions, exhibit polymorphism, dedicated studies to identify and characterize different crystalline forms of this compound are not present in the current body of research. The existence of polymorphs is often discovered through systematic crystallization screening under a wide range of conditions, a process that has not been detailed for this specific compound.

Nucleation and Early-Stage Crystallization Dynamics

The processes of nucleation and the initial stages of crystal growth are critical in determining the final crystalline form, size, and quality. These early events are often complex and challenging to observe directly. For this compound, there is a notable lack of specific research detailing the kinetics and thermodynamics of its nucleation from solution or melt. Understanding these dynamics would provide valuable control over the crystallization process, but such studies have not been a focus of the research available on this particular compound.

Influence of Substituents on Crystal Structure

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. In substituted benzoates, the nature and position of the substituents play a crucial role in directing the crystal packing. The bromine atoms in this compound, along with the methyl ester group, are the primary determinants of its supramolecular architecture.

In the crystal structures of related brominated benzoate (B1203000) compounds, several key interactions are consistently observed:

C–H···Br and C–H···O Hydrogen Bonds: These weak hydrogen bonds are prevalent in organic crystals. In the structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), a network of C–H···Br hydrogen bonds consolidates the crystal structure. nih.gov Similarly, in methyl 3,5-dibromo-2-diacetylaminobenzoate, the crystal packing is stabilized by weak C–H···O intermolecular interactions. nih.gov

Halogen Bonds (C–Br···O): The bromine atom possesses an electron-deficient region known as a σ-hole, which can act as a Lewis acid and interact with electron-rich atoms like oxygen. In crystals of methyl 3,5-dibromo-4-cyanobenzoate, contacts between the carbonyl oxygen atom and a bromine atom are observed, influencing the formation of inversion dimers. researchgate.net This type of interaction is a significant structure-directing force in many halogenated compounds. nih.gov

π–π Interactions: Aromatic rings can stack upon one another through π–π interactions. In 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), weak, offset π–π interactions are present between parallel rings. nih.gov The presence and geometry of bulky substituents like bromine can, however, disrupt or modify these stacking arrangements, often leading to displaced rather than face-to-face interactions. nih.gov

The interplay between these various weak interactions, governed by the specific substitution pattern on the benzene (B151609) ring, ultimately determines the three-dimensional supramolecular architecture of this compound and its analogues.

Spectroscopic Characterization in Advanced Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the structure of Methyl 2,5-dibromobenzoate and assessing its purity. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the ester group.

The aromatic region of the spectrum is of particular interest. The three protons on the benzene (B151609) ring are in different chemical environments and are expected to give rise to a complex splitting pattern due to spin-spin coupling. Based on the substitution pattern, one would anticipate three distinct signals in the aromatic region. The proton at the 6-position, being ortho to a bromine atom and meta to the ester group, would likely appear as a doublet. The proton at the 3-position, situated between the ester group and a bromine atom, would also be expected to be a doublet. The proton at the 4-position, being between two bromine atoms, would likely appear as a doublet of doublets.

The methyl protons of the ester group (-OCH₃) are in a unique chemical environment and are expected to produce a sharp singlet, typically in the upfield region of the spectrum. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative measure of the compound's purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-3, H-4, H-6) | 7.5 - 8.0 | m |

Note: 'm' denotes a multiplet, and 's' denotes a singlet. The predicted chemical shifts are based on typical values for protons in similar chemical environments.

Carbon-13 NMR (¹³C NMR) for Elucidating Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the case of this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight unique carbon atoms in the molecule.

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The six carbons of the aromatic ring will appear in the region of approximately 110 to 140 ppm. The chemical shifts of these aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the bromine atoms (C-2 and C-5) will be significantly shifted due to the electronegativity and heavy atom effect of bromine. The carbon of the methyl group (-OCH₃) will be observed in the upfield region of the spectrum, generally between 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 165 - 175 |

| Aromatic C (C-1 to C-6) | 115 - 140 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of C-O single bond stretching vibrations will likely result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

The aromatic nature of the compound will be indicated by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the presence of the carbon-bromine bonds will give rise to characteristic stretching vibrations in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 & 1000 - 1100 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) in Mechanistic and Product Identification Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (293.94 g/mol ). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4) with a specific intensity ratio.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃). The aromatic ring can also undergo fragmentation, although it is generally more stable. The presence of bromine atoms will influence the fragmentation pattern, and fragments containing one or two bromine atoms will also exhibit characteristic isotopic patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₈H₆Br₂O₂]⁺ | 292 | Molecular Ion (M⁺) |

| [C₇H₃Br₂O]⁺ | 263 | Loss of -OCH₃ |

| [C₇H₃Br₂]⁺ | 235 | Loss of -COOCH₃ |

Note: The m/z values are calculated using the ⁷⁹Br isotope. The actual spectrum will show isotopic clusters for fragments containing bromine.

Computational and Theoretical Chemistry of Methyl 2,5 Dibromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides valuable insights into properties like molecular orbitals, charge distribution, and reactivity descriptors. For Methyl 2,5-dibromobenzoate, DFT calculations can elucidate the influence of the two electron-withdrawing bromine atoms and the methyl ester group on the aromatic ring.

Key electronic properties that can be determined via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution onto the electron density surface. nih.gov For this compound, the MEP would be expected to show regions of negative potential (nucleophilic sites) around the carbonyl oxygen and regions of positive potential (electrophilic sites) near the hydrogen atoms. Natural Bond Orbital (NBO) analysis can also be performed to quantify intramolecular charge transfer and delocalization effects. ekb.eg

While specific DFT studies detailing the electronic structure of this compound are not prevalent in the surveyed literature, the methodologies are well-established for substituted benzoates and other organic molecules. bohrium.comresearchgate.net The table below illustrates the typical electronic parameters obtained from such calculations.

| Calculated Property | Description | Typical Value for a Substituted Benzoate (B1203000) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in cited literature |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited literature |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Data not available in cited literature |

| Dipole Moment (µ) | Measure of the net molecular polarity | Data not available in cited literature |

| Chemical Hardness (η) | Resistance to change in electron distribution | Data not available in cited literature |

| Electronegativity (χ) | Power to attract electrons | Data not available in cited literature |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior and intermolecular forces in condensed phases, such as liquids or solids. uiowa.edu

An MD simulation of this compound would typically involve placing a large number of molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid. The interactions between molecules are described by a force field, which is a set of empirical potential energy functions. These simulations can reveal key information about the liquid structure, such as how the molecules arrange themselves relative to one another. Properties like the radial distribution function (RDF) can be calculated to quantify the probability of finding a neighboring molecule at a certain distance from a reference molecule.

These simulations are crucial for understanding intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms. dovepress.com Such studies can predict macroscopic properties like density, viscosity, and solvation characteristics. Although MD simulations are widely used in materials science and drug discovery, nih.gov specific studies focused on the intermolecular interactions of this compound have not been identified in the available literature.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the aromatic ring to the carbonyl carbon of the ester group. The orientation of the methyl ester group relative to the benzene (B151609) ring is a key structural feature. Due to the presence of a bromine atom at the ortho- (C2) position, significant steric hindrance is expected, which will influence the molecule's preferred conformation.

Computational methods, particularly DFT, can be used to perform a relaxed scan of the potential energy surface by systematically rotating the dihedral angle (Br-C2-C1-C=O). This analysis generates an energy landscape that reveals the low-energy (stable) conformers and the energy barriers that separate them. researchgate.net For ortho-substituted benzoates, the planar conformations, where the ester group is coplanar with the aromatic ring, are typically the energy minima, though steric hindrance can cause slight deviations from planarity. researchgate.net The energy barriers correspond to conformations where the ester group is perpendicular to the ring, which maximizes steric repulsion.

Studies on related substituted molecules show that computational analysis can accurately predict rotational barriers and stable conformers. aip.orgrsc.org While a specific energy landscape for this compound is not available in the searched literature, the expected profile would feature two minima corresponding to the ester group being oriented away from or towards the C6-H bond, separated by rotational barriers.

| Conformation | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Description |

| Global Minimum | ~0° or ~180° | Data not available in cited literature | A near-planar conformer representing the most stable state. |

| Transition State | ~90° | Data not available in cited literature | The highest point on the rotational energy barrier. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be invaluable for structure elucidation and assignment of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction using quantum mechanical calculations.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (TMS). researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.gov

For this compound, such calculations would predict the ¹H and ¹³C chemical shifts for each unique atom. The calculations would account for the inductive electron-withdrawing effects of the bromine atoms and the ester group, as well as the magnetic anisotropy effects of the aromatic ring and the carbonyl group, all of which influence the local magnetic environment of each nucleus. While many studies demonstrate the high accuracy of DFT-based NMR predictions for organic molecules, aps.orgmdpi.com specific calculated data for this compound are not present in the reviewed sources. The table below provides a hypothetical comparison to illustrate how such data would be presented.

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (-COOCH₃) | Data not available in cited literature | - |

| C2 (-Br) | Data not available in cited literature | - |

| C3 (-H) | Data not available in cited literature | Data not available in cited literature |

| C4 (-H) | Data not available in cited literature | Data not available in cited literature |

| C5 (-Br) | Data not available in cited literature | - |

| C6 (-H) | Data not available in cited literature | Data not available in cited literature |

| C=O | Data not available in cited literature | - |

| -OCH₃ | Data not available in cited literature | Data not available in cited literature |

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states (TS). rsc.org By mapping the potential energy surface along a reaction coordinate, DFT calculations can determine the activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. researchgate.net

For this compound, several reaction types could be investigated computationally. For example, the mechanism of its synthesis via Fischer esterification of 2,5-dibromobenzoic acid or its hydrolysis back to the carboxylic acid could be modeled. Another relevant area would be the study of nucleophilic aromatic substitution reactions, where one of the bromine atoms is displaced by a nucleophile.

A typical computational study of a reaction mechanism involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm the nature of all stationary points (minima have all real frequencies, while a TS has exactly one imaginary frequency corresponding to the reaction coordinate).

While the literature contains numerous examples of DFT being used to study reaction mechanisms for a wide variety of organic reactions, imist.mamdpi.com no specific computational studies on the reaction mechanisms involving this compound were found in the search results.

Applications and Future Directions in Chemical Synthesis

Role as a Building Block in Complex Molecule Synthesis

The presence of two chemically distinct bromine atoms on the benzene (B151609) ring of Methyl 2,5-dibromobenzoate allows for selective and sequential reactions, making it a powerful tool for constructing intricate molecular architectures.

Functionalized p-terphenyls are a class of compounds found in many pharmacologically important natural products. researchgate.net this compound serves as an effective precursor for these structures through palladium-catalyzed cross-coupling reactions. researchgate.net Specifically, double Suzuki reactions with boronic acids can be employed to synthesize p-terphenyls. researchgate.net Research has shown that in similar di-substituted systems, such as the bis(triflate) of methyl 2,5-dihydroxybenzoate (B8804636), the cross-coupling reactions proceed with excellent site selectivity, with the first reaction occurring at the C-5 position. researchgate.net This selectivity is crucial for the controlled synthesis of unsymmetrical terphenyls by using different boronic acids in a stepwise manner.

Interactive Table: Synthesis of p-Terphenyls via Suzuki Coupling Press Cmd or Ctrl and click on the table rows to sort them.

| Starting Material | Coupling Partner (Boronic Acid) | Reaction Type | Key Feature | Resulting Structure |

|---|---|---|---|---|

| This compound | Arylboronic Acid (2 equiv.) | Double Suzuki Reaction | Forms symmetrical terphenyls. | Symmetrical p-Terphenyl Derivative |

| Bis(triflate) of methyl 2,5-dihydroxybenzoate (Analogue) | Arylboronic Acid (1. equiv.) | Site-Selective Suzuki Reaction | First attack occurs at the C-5 position. researchgate.net | Mono-arylated Benzoate (B1203000) Intermediate |

| Mono-arylated Intermediate | Second, different Arylboronic Acid | Sequential Suzuki Reaction | Allows for synthesis of unsymmetrical terphenyls. | Unsymmetrical p-Terphenyl Derivative |

Nitrogen-containing heterocycles are among the most prevalent structural frameworks in medicinal chemistry and drug discovery. nih.gov Halogenated benzoic acids and their derivatives, such as this compound, are valuable building blocks for constructing a variety of these complex ring systems. researchgate.net A general strategy involves coupling the 2-bromobenzoic acid moiety with a suitable nitrogen-containing compound. researchgate.net This is followed by a sequential reaction, often an aryl radical cyclization, to form the heterocyclic structure. researchgate.net This methodology can be used to prepare complex molecules like tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. researchgate.net

Potential in Materials Science Research

The reactivity of the carbon-bromine bonds and the rigidity of the aromatic core make this compound an attractive monomer for the development of novel materials with unique properties.

This compound can undergo polymerization to create novel polymer structures. One notable example is its use in Nickel(0)-catalyzed polymerization, which results in the formation of soluble polyphenylenes. sigmaaldrich.comsigmaaldrich.cnchemicalbook.com Additionally, related aryl diesters have been investigated as co-monomers in a solvent-less process called inverse vulcanization (InV). nih.gov In this process, the aryl halide co-monomer reacts with elemental sulfur at high temperatures to form elastomeric materials. nih.gov The high thermal stability of the aromatic ester is a key advantage for its use in such high-temperature polymerization reactions. nih.gov

Interactive Table: Polymerization Applications Press Cmd or Ctrl and click on the table rows to sort them.

| Polymerization Method | Co-reactant/Catalyst | Monomer | Resulting Polymer Type | Key Feature of Monomer |

|---|---|---|---|---|

| Nickel-Catalyzed Polymerization | Ni(0) Catalyst | This compound | Soluble Polyphenylenes sigmaaldrich.comsigmaaldrich.cnchemicalbook.com | Two reactive C-Br bonds for coupling. |

| Inverse Vulcanization (InV) | Elemental Sulfur | Aryl Diester (e.g., 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)) | Elastomeric Materials nih.gov | High thermal stability. nih.gov |

Emerging Synthetic Methodologies for Halogenated Aromatics

The synthesis of halogenated aromatic compounds like this compound is a cornerstone of organic chemistry. While traditional methods like electrophilic aromatic substitution (EAS) with a Lewis acid catalyst are well-established, there is a continuous drive to develop more efficient, selective, and environmentally friendly processes. taylorfrancis.commasterorganicchemistry.com

Emerging methodologies focus on overcoming the limitations of classical approaches. taylorfrancis.com These include:

Oxidative Halogenation: These methods use safer and more easily handled halide salts or acids in combination with an oxidant (such as hydrogen peroxide or even air). rsc.org This approach avoids the direct handling of hazardous elemental halogens like Br₂. rsc.org

Metal-Catalyzed C-H Functionalization: Transition metal catalysis offers a powerful way to directly functionalize C-H bonds, providing high selectivity and reducing the need for pre-functionalized starting materials. researchgate.net This can lead to more atom-economical synthetic routes.

Enzymatic Halogenation: Biocatalysis using halogenase enzymes represents a green chemistry approach. researchgate.net These enzymes can introduce halogen atoms onto aromatic rings with remarkable selectivity under mild, ambient conditions, which is often challenging to achieve with conventional chemical methods. researchgate.netnih.gov

Interactive Table: Comparison of Halogenation Methodologies Press Cmd or Ctrl and click on the table rows to sort them.

| Methodology | Typical Reagents | Key Advantages | Primary Limitation |

|---|---|---|---|

| Traditional EAS | Br₂, Lewis Acid (e.g., FeBr₃) | Well-established, broadly applicable. masterorganicchemistry.com | Use of hazardous reagents, potential for side products. |

| Oxidative Halogenation | HBr, H₂O₂ or Air/O₂ rsc.org | Avoids elemental halogens, safer reagents. rsc.org | May require specific catalysts or conditions. |

| Metal-Catalyzed C-H Functionalization | Halide source, Transition Metal Catalyst (e.g., Pd, Cu) | High selectivity, atom economy. researchgate.net | Catalyst cost and removal can be an issue. |

| Enzymatic Halogenation | Halide salt, Halogenase enzyme researchgate.net | High selectivity, mild/green conditions. researchgate.netnih.gov | Limited substrate scope, enzyme availability. |

Challenges and Opportunities in this compound Research

The utility of this compound as a building block in chemical synthesis is well-established. However, its full potential is yet to be realized, with ongoing research aimed at overcoming existing challenges and exploring new opportunities for its application.

A primary challenge in the utilization of this compound lies in achieving regioselective functionalization. The presence of two bromine atoms on the aromatic ring, while offering multiple reaction sites, also presents the difficulty of selectively reacting at one position over the other. Developing synthetic methodologies that allow for the controlled and predictable functionalization of either the C2 or C5 position is a key area of ongoing research. Such selectivity is crucial for the efficient synthesis of complex target molecules with specific substitution patterns. The steric and electronic environments of the two bromine atoms are not dramatically different, making regioselective reactions a non-trivial pursuit.

Another challenge pertains to the development of more efficient and sustainable synthetic routes to this compound itself. While traditional methods such as the esterification of 2,5-dibromobenzoic acid are effective, there is a continuous drive towards greener and more atom-economical processes. This includes the exploration of novel catalytic systems for the direct and selective bromination of methyl benzoate, which could potentially streamline the synthesis and reduce waste generation.

Despite these challenges, the field of this compound research is ripe with opportunities. The development of novel palladium-catalyzed cross-coupling reactions continues to expand the synthetic toolbox available to chemists. Fine-tuning of ligands and reaction conditions can lead to enhanced selectivity and reactivity in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the construction of intricate molecular architectures from this versatile starting material.

Furthermore, the exploration of this compound in the synthesis of novel functional materials and polymers presents a significant opportunity. Its ability to undergo polymerization, such as the Ni(0)-catalyzed formation of soluble polyphenylenes, opens avenues for the creation of materials with unique electronic and optical properties. sigmaaldrich.com The dibromo functionality allows for the formation of cross-linked polymers or the introduction of further functionalities along the polymer backbone.

The application of this compound as a precursor for pharmaceutical and agrochemical intermediates also remains a promising area of research. Its structural motif is present in various biologically active molecules, and the development of efficient synthetic pathways starting from this compound could accelerate the discovery and production of new therapeutic agents and crop protection chemicals.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 57381-43-8 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Melting Point | 48-51 °C |

| Appearance | White to yellow solid |

| Solubility | Slightly soluble in water |

Q & A

Q. Example Conflict :

- Static method: 0.15 Pa at 298 K.

- Knudsen effusion: 0.09 Pa at 298 K.

Root Cause : Decomposition above 310 K in static method.

Basic: What purification strategies are recommended for this compound after synthesis?

Methodological Answer:

Recrystallization :

- Use a 3:1 hexane/ethyl acetate mixture for high recovery (>85%) and purity (>98%).

- Monitor crystal formation via DSC to identify polymorphic transitions .

Column Chromatography :

- Employ silica gel (60–120 mesh) with a gradient eluent (0→30% EtOAc in hexane).

- Validate purity via HPLC (C18 column, 70% acetonitrile/water, 1.0 mL/min flow rate).

Q. Critical Note :

- Brominated aromatics often co-elute with dihalogenated byproducts; optimize mobile phase polarity for baseline separation.

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed?

Methodological Answer:

Regioselectivity is influenced by directing effects and reaction kinetics .

Synthetic Pathway :

- Start with methyl benzoate. Use FeBr₃ as a catalyst for electrophilic bromination.

- First Bromination : Para to the ester group (position 4).

- Second Bromination : Meta to the first Br (position 2), stabilized by ester resonance.

Optimization :

- Control temperature (0–5°C) to minimize over-bromination.

- Use in situ NMR to monitor intermediate formation (e.g., mono-brominated derivative).

Byproduct Mitigation :

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Methodological Answer:

HPLC with UV Detection :

- Column: C18, 250 × 4.6 mm.

- Mobile Phase: 65% acetonitrile/35% water.

- Retention Time: 6.8 min (purity >98% if peak area ≥99.5%).

1H NMR :

- Key Signals: δ 3.90 (s, 3H, OCH₃), δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), δ 8.10 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), δ 8.35 (d, J = 2.1 Hz, 1H, Ar-H).

- Impurity Detection: Peaks at δ 7.45–7.55 indicate 3,5-dibromo isomers .

Advanced: How can environmental fate studies for this compound be designed to assess pollution risks?

Methodological Answer:

Volatility Assessment :

- Measure Henry’s Law constant using gas-stripping techniques.

- Correlate with LogP (calculated: 3.2 ± 0.3) to predict air-water partitioning .

Photodegradation Studies :

- Expose to UV light (λ = 254 nm) in a photoreactor.

- Monitor degradation via LC-MS; identify intermediates (e.g., debrominated products).

Soil Adsorption :

- Use batch equilibrium method with OECD Guideline 106.

- Calculate Koc (organic carbon partition coefficient) to model mobility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.